

Biochemical Properties of 7-Mercaptoheptanoylthreoninephosphate: A Technical Guide

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Compound of Interest

Compound Name: coenzyme B(3-)

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Abstract

7-Mercaptoheptanoylthreoninephosphate (HS-HTP), also known as Coenzyme B, is a crucial cofactor in the final step of methanogenesis, the biological production of methane. It serves as the direct electron donor for the reductive cleavage of the methyl group from methyl-coenzyme M, a reaction catalyzed by the enzyme methyl-coenzyme M reductase (MCR). This technical guide provides a comprehensive overview of the biochemical properties of HS-HTP, including its synthesis, enzymatic interactions, and role in the methanogenic pathway. Detailed experimental protocols for its chemical synthesis and for the in vitro assay of methane evolution are provided, along with a compilation of its known quantitative biochemical data and spectral characteristics.

Introduction

7-Mercaptoheptanoylthreoninephosphate (HS-HTP) is a unique thiol-containing coenzyme essential for the metabolic activity of methanogenic archaea. Its primary and most well-characterized role is in the terminal reaction of methanogenesis, where it participates in the reduction of a methyl group to methane. This process is of significant interest due to its role in the global carbon cycle and its potential applications in biofuel production. Understanding the

biochemical properties of HS-HTP is fundamental to elucidating the mechanism of this critical biological reaction and for developing potential inhibitors of methanogenesis.

Physicochemical and Spectroscopic Properties

The structure of HS-HTP consists of a seven-carbon mercaptoheptanoyl chain linked via an amide bond to a phosphothreonine residue. This unique structure is critical for its function in the active site of methyl-coenzyme M reductase.

Spectral Data

The structural identity of HS-HTP has been confirmed through various spectroscopic methods. While detailed spectra are often presented in primary literature, the key identifying features are summarized below.

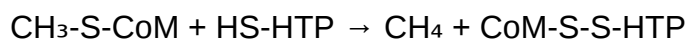
Spectroscopic Method	Observed Features
^1H NMR (in D_2O)	Characteristic peaks for the heptanoyl chain protons, the threonine alpha and beta protons, and the methyl group of threonine. The exact chemical shifts are dependent on the pH and the disulfide state of the thiol group.
Mass Spectrometry	The molecular weight of the free thiol form of HS-HTP is 343 g/mol [1] High-resolution mass spectrometry provides an exact mass consistent with the molecular formula $\text{C}_{11}\text{H}_{22}\text{NO}_7\text{PS}$. [1] In many biological preparations, it is found as a mixed disulfide, for example with 2-mercaptoethanol, which alters the observed molecular weight. [1]

Biochemical Role and Enzymology

HS-HTP is a key player in the final step of methanogenesis, a reaction catalyzed by methyl-coenzyme M reductase (MCR). MCR is a complex enzyme containing a nickel-containing prosthetic group, coenzyme F430.

Role in the Methyl-Coenzyme M Reductase Reaction

HS-HTP functions as the proximal electron donor for the reduction of the methyl group of methyl-coenzyme M ($\text{CH}_3\text{-S-CoM}$). The overall reaction is as follows:



In this reaction, the thiol group of HS-HTP attacks the methyl group bound to the nickel center of coenzyme F430 in the MCR active site. This results in the formation of methane and a heterodisulfide of coenzyme M and HS-HTP (CoM-S-S-HTP). It has been established that HS-HTP acts as a reductant and not as a methyl carrier.^[2]

Quantitative Biochemical Data

The interaction of HS-HTP with MCR has been characterized by kinetic and binding studies. The binding affinities are crucial for understanding the enzyme's mechanism. It is important to note that MCR exists in different redox states, with the Ni(I) state being the active form.

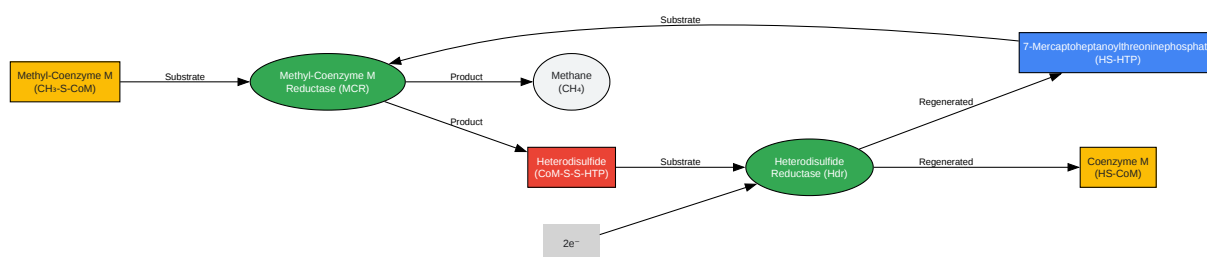
Parameter	Value	Condition	Enzyme
Dissociation Constant (Kd)	$90 \pm 22 \mu\text{M}$	Binding to MCRred1 (Ni(I))	Methyl-coenzyme M reductase from <i>Methanothermobacter marburgensis</i>
Dissociation Constant (Kd)	$105 \pm 17 \mu\text{M}$	Binding to MCRsilent (Ni(II))	Methyl-coenzyme M reductase from <i>Methanothermobacter marburgensis</i>
Dissociation Constant (Kd) of the Ternary Complex	$79 \mu\text{M}$	Binding of HS-HTP to the MCR·methyl-SCoM complex	Methyl-coenzyme M reductase from <i>Methanothermobacter marburgensis</i>
Observed Rate Constant (kobs)	20 s^{-1}	Overall reaction at 25 °C	Methyl-coenzyme M reductase from <i>Methanothermobacter marburgensis</i>

Note: While extensive searches were performed, specific Michaelis-Menten constants (K_m and V_{max}) for HS-HTP with MCR were not found in the reviewed literature. The provided dissociation constants (K_d) offer a measure of the binding affinity.

There are also two known isozymes of MCR, MCR I and MCR II, which exhibit different kinetic properties, including their affinities for substrates.

Signaling and Metabolic Pathways

HS-HTP is a central molecule in the terminal pathway of methanogenesis. The following diagram illustrates the core reaction and the subsequent regeneration of the active coenzymes.



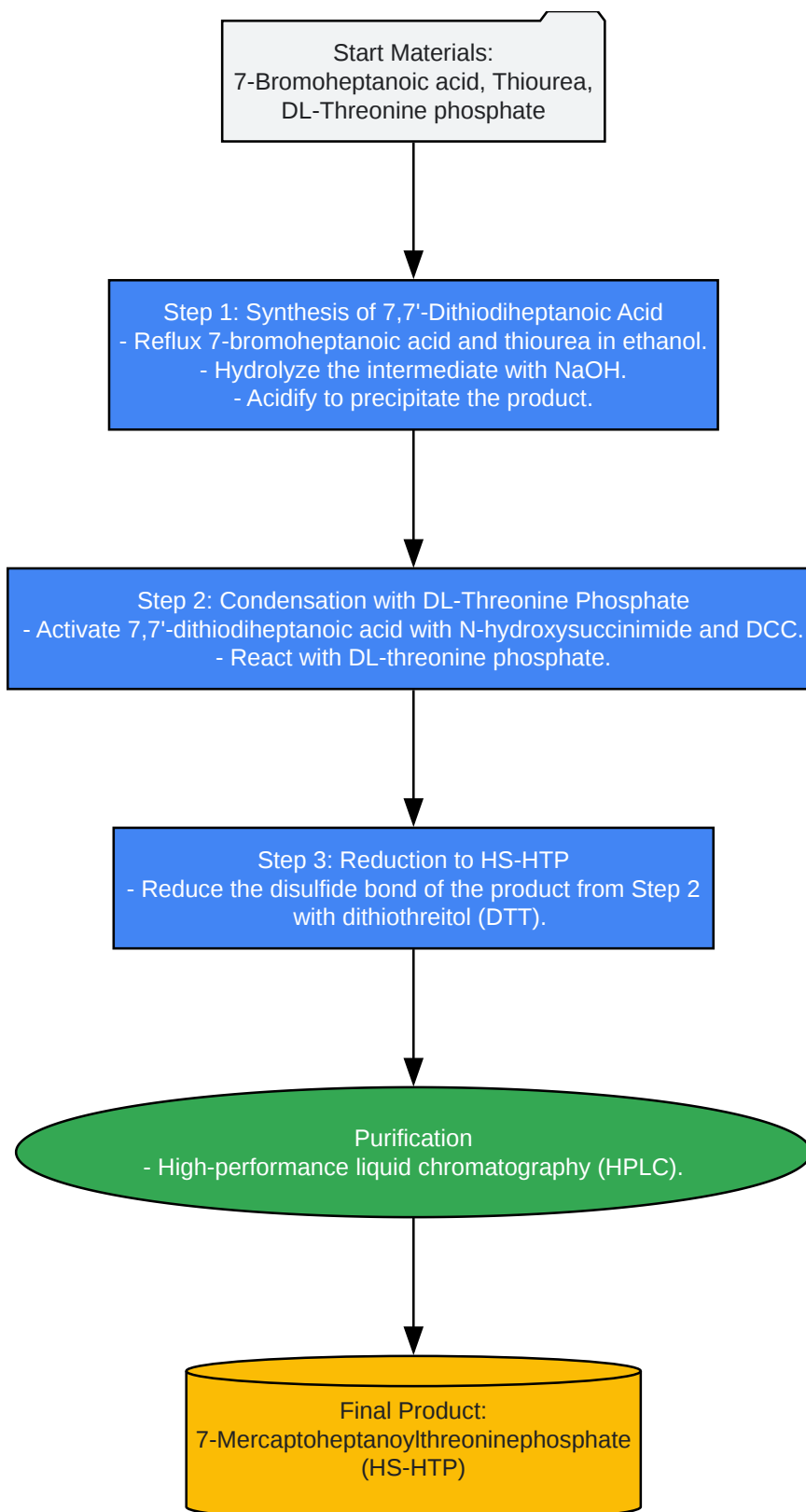
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Final step of methanogenesis and coenzyme regeneration.

Experimental Protocols

Chemical Synthesis of 7-Mercaptoheptanoylthreoninephosphate

The following protocol is based on the method described by Noll et al. (1987).^{[3][4][5]}



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Workflow for the chemical synthesis of HS-HTP.

Detailed Methodology:

Step 1: Synthesis of 7,7'-dithiodiheptanoic acid

- A solution of 7-bromoheptanoic acid (e.g., 1.78 g, 8.53 mmol) and thiourea in ethanol (e.g., 20 ml) is refluxed for an extended period (e.g., 17 hours).[5]
- The reaction mixture is cooled, and the intermediate is hydrolyzed by the addition of a strong base like NaOH.
- The solution is then acidified with a strong acid (e.g., HCl) to precipitate the 7,7'-dithiodiheptanoic acid.
- The product can be purified by recrystallization from a suitable solvent system like benzene-pentane.[5]

Step 2: Condensation with DL-threonine phosphate

- The 7,7'-dithiodiheptanoic acid is activated using N-hydroxysuccinimide and dicyclohexylcarbodiimide (DCC) in a suitable solvent.[4][5]
- DL-threonine phosphate is then added to the activated diacid, and the reaction is stirred at room temperature for several hours (e.g., 20 hours).[5]
- The precipitated dicyclohexylurea is removed by filtration.
- The product, N,N'-bis(phosphothreonine)-7,7'-dithiodiheptanoamide, is isolated from the filtrate, for example, by evaporation of the solvent and can be purified by recrystallization.[5]

Step 3: Reduction to 7-mercaptoheptanoylthreoninephosphate (HS-HTP)

- The disulfide product from the previous step is dissolved in a suitable buffer.
- A reducing agent, such as dithiothreitol (DTT), is added to cleave the disulfide bond, yielding the final product, HS-HTP.[4][5]
- The final product is purified using high-performance liquid chromatography (HPLC).

In Vitro Methane Evolution Assay (Wolfe Assay)

This assay is a standard method for measuring the activity of the methyl-coenzyme M reductase system. The protocol generally involves the following steps, though specific concentrations and conditions may vary between laboratories.

Principle: The assay measures the formation of methane from methyl-coenzyme M and a reducing agent (in this case, HS-HTP) in the presence of cell-free extracts of methanogenic archaea or purified MCR.

Typical Reaction Mixture:

Component	Typical Concentration	Purpose
Buffer	50 mM Pipes or Tris-HCl, pH 7.0	Maintain pH
Methyl-coenzyme M (CH ₃ -S-CoM)	1-10 mM	Methyl group donor
7-Mercaptoheptanoylthreoninephosphate (HS-HTP)	0.1-1 mM	Electron donor
ATP	2-5 mM	Energy source for some crude extract systems
MgCl ₂	5-10 mM	Cofactor for ATP-dependent enzymes
Cell-free extract or purified MCR	Varies	Enzyme source

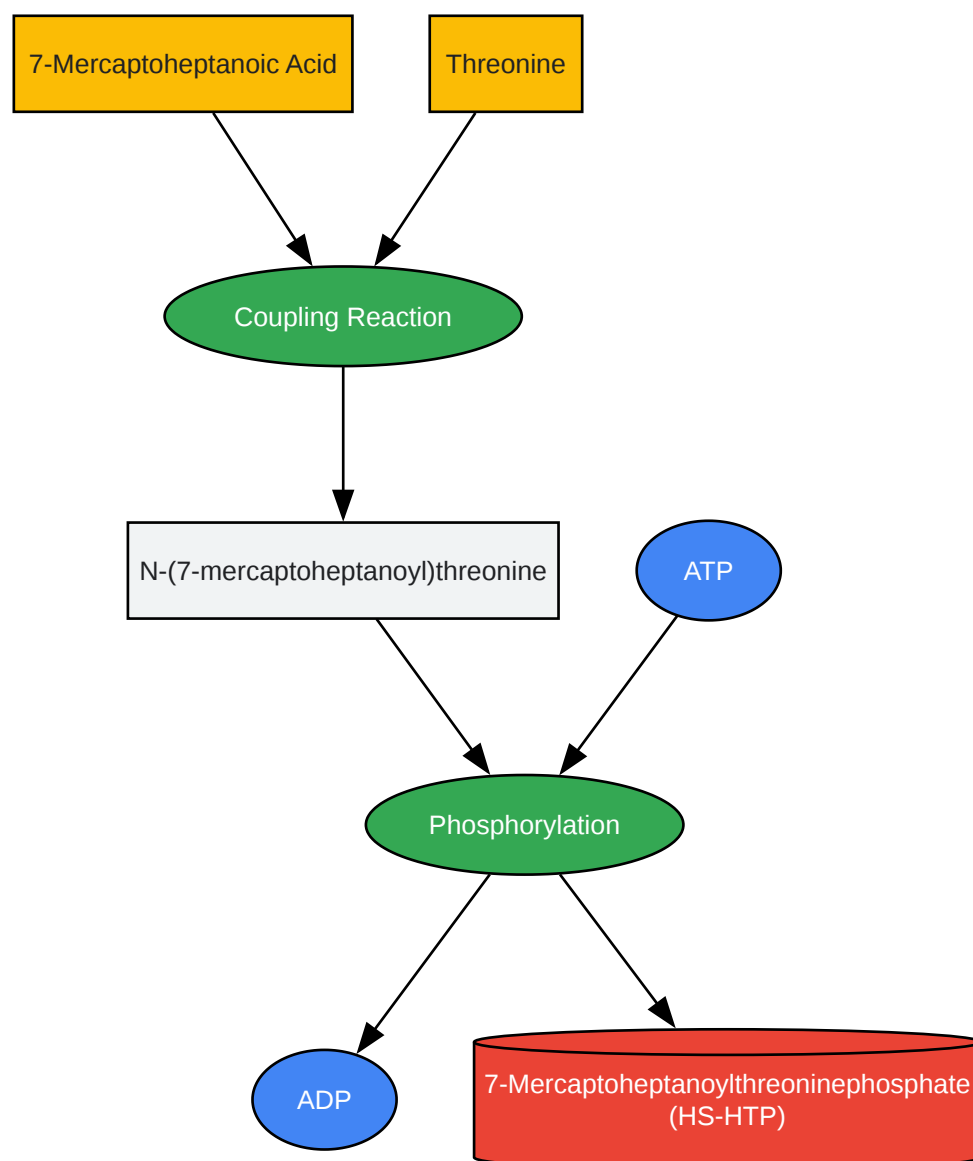
Procedure:

- All components except the enzyme source are added to a sealed anaerobic vial under an oxygen-free atmosphere (e.g., N₂ or Ar).
- The reaction is initiated by the addition of the cell-free extract or purified MCR.

- The vials are incubated at the optimal temperature for the specific methanogen from which the enzyme was derived (e.g., 60-65 °C for *Methanothermobacter thermoautotrophicum*).
- At various time points, headspace gas samples are withdrawn using a gas-tight syringe.
- The amount of methane produced is quantified using gas chromatography (GC) with a flame ionization detector (FID).

Biosynthesis

The biosynthesis of HS-HTP has been studied in methanogenic bacteria. It is a multi-step process that involves the convergence of fatty acid and amino acid metabolism.



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Biosynthetic pathway of HS-HTP.

The biosynthesis involves the coupling of 7-mercaptoheptanoic acid with threonine to form N-(7-mercaptoheptanoyl)threonine. This intermediate is then phosphorylated in an ATP-dependent reaction to yield the final product, HS-HTP.

Conclusion

7-Mercaptoheptanoylthreoninephosphate is a fascinating and essential coenzyme in the intricate process of methanogenesis. Its unique chemical structure is tailored for its role as a potent reductant in the active site of methyl-coenzyme M reductase. The quantitative data on its binding affinity and the detailed protocols for its synthesis and activity assays provided in this guide offer a valuable resource for researchers in the fields of microbiology, enzymology, and bioenergy. Further research into the kinetics of MCR with HS-HTP and the development of specific inhibitors could have significant implications for controlling methane emissions and for the biotechnological production of methane as a biofuel.

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